N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide
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Description
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as "BAY 41-2272" and is a potent activator of soluble guanylate cyclase (sGC). The activation of sGC by BAY 41-2272 leads to the production of cyclic guanosine monophosphate (cGMP), which has various biochemical and physiological effects.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Compounds with similar structures have been found to possess analgesic and anti-inflammatory activities . Although these drugs have limitations for their clinical use due to serious side effects such as blood dyscrasias , this compound could potentially be studied to develop safer analgesic and anti-inflammatory drugs .
Physicochemical Property Prediction
The compound can be used in the prediction of physicochemical properties . Real Time Predictor can calculate estimated physicochemical property data based on the reliable QSPR and ANN .
properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c31-34(32,24-12-8-21(9-13-24)20-4-2-1-3-5-20)29-23-10-6-22(7-11-23)25-14-15-26(28-27-25)30-16-18-33-19-17-30/h1-15,29H,16-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXELDNUHNAGYOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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